Zinc ascorbate

Description

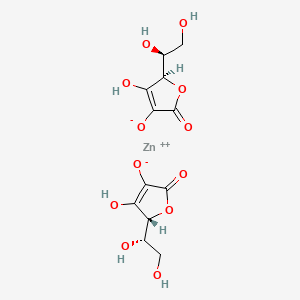

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-75-2, 134343-96-7 |

Source

|

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Zinc Ascorbate

Abstract

Zinc ascorbate, a chelated compound of zinc and ascorbic acid, is a molecule of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed physicochemical characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and data interpretation to facilitate a thorough understanding of this synergistic compound. The guide covers common synthesis methodologies, followed by a multi-faceted characterization approach employing spectroscopic and thermal analysis techniques.

Introduction: The Synergy of Zinc and Ascorbic Acid

Zinc is an essential trace mineral crucial for numerous enzymatic functions and immune responses, while ascorbic acid (Vitamin C) is a powerful antioxidant.[1] The combination of these two vital nutrients into a single compound, this compound, may offer enhanced bioavailability and synergistic therapeutic effects.[1][3] This unique compound harnesses the benefits of both components, making it a valuable ingredient in formulations aimed at immune support, skin health, and overall wellness.[3][4][5] A thorough physicochemical characterization is paramount to understanding its stability, purity, and behavior, which are critical for its application in drug development.[1]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound typically involves the reaction of a zinc salt with L-ascorbic acid in an aqueous medium.[1] The choice of the zinc precursor and reaction conditions can influence the final product's properties.

Causality in Synthesis: The Rationale Behind the Method

The fundamental principle of this compound synthesis is a precipitation reaction where the less soluble this compound is formed from more soluble precursors. The use of an aqueous solvent is logical given the high solubility of both L-ascorbic acid and common zinc salts like zinc sulfate or zinc acetate. The dropwise addition of the zinc salt solution to the ascorbic acid solution is a critical step to control the particle size and ensure a more uniform product. Continuous stirring is essential to maintain a homogenous reaction mixture and promote the formation of a well-defined precipitate.

Generalized Experimental Protocol for this compound Synthesis

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

L-Ascorbic Acid

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) or Zinc Oxide (ZnO)[1]

-

Distilled Water

-

Ethanol

Procedure:

-

Preparation of Reactant Solutions:

-

Reaction:

-

Reaction Completion and Isolation:

-

Washing and Drying:

-

Wash the collected precipitate with distilled water to remove any unreacted starting materials and by-products.

-

Subsequently, wash with ethanol to facilitate drying.

-

Dry the final product in a vacuum oven at a controlled temperature (e.g., 60-80°C) to obtain the purified this compound powder.[2]

-

Caption: A logical workflow for the synthesis of this compound.

Physicochemical Characterization: A Multi-Technique Approach

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural properties.[1] The following sections detail the application of various analytical techniques.

General Physicochemical Properties

A summary of the general properties of this compound is provided in the table below.

| Property | Description |

| Appearance | White to light tan or cream-colored powder[1] |

| Molecular Formula | C₁₂H₁₄O₁₂Zn[1] |

| Molecular Weight | 415.6 g/mol [1][6] |

| Solubility | Soluble in water; insoluble in organic solvents.[1] |

Spectroscopic Characterization

Spectroscopic techniques are powerful tools for elucidating the structure and purity of this compound.[7]

FTIR spectroscopy is employed to identify the functional groups present in the synthesized this compound and to confirm the coordination of the ascorbate ligand to the zinc ion.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample of this compound, typically by mixing with potassium bromide (KBr) and pressing into a pellet.[1]

-

Instrumentation and Measurement: Use an FTIR spectrometer to record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[7]

-

Data Analysis: Compare the FTIR spectrum of this compound with that of pure ascorbic acid. Key changes to look for include the broadening of the O-H stretching bands and shifts in the C=O stretching frequencies, which indicate coordination with the zinc ion.[7][8]

Table of Expected FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3089 | Broad O-H stretching[8] |

| ~1700 | C=O stretching of the lactone ring[9] |

| ~1600 | C=C stretching of the enol group[1] |

| ~1380 | C-O-C stretching[1] |

| ~1100 | C-O stretching[1] |

| ~500-600 | Zn-O stretching[1] |

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as D₂O.[10]

-

Instrumentation and Measurement: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts and coupling constants. Shifts in the proton and carbon signals of ascorbic acid upon complexation with zinc confirm the formation of this compound.[8]

Table of Expected ¹H NMR Chemical Shifts:

| Proton | Approximate Chemical Shift (ppm) in D₂O |

| Hc, Hd | ~3.56[7][8] |

| Hb | ~3.84[7][8] |

| Ha | ~4.35[7][8] |

UV-Vis spectroscopy can be used to monitor the formation of the this compound complex.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the reactants and the synthesized this compound in a suitable solvent (e.g., water).[7]

-

Instrumentation and Measurement: Record the UV-Vis absorption spectra over a relevant wavelength range.

-

Data Analysis: The formation of this compound can be followed by the appearance of a new absorption band or a shift in the absorption maximum of ascorbic acid.

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition profile of this compound.[1]

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

-

Instrumentation: Use a thermogravimetric analyzer.[1]

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible.[1]

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[1]

-

Record the mass loss as a function of temperature.[1]

-

-

Data Analysis: The resulting thermogram reveals the decomposition stages of this compound.

Table of Expected TGA Decomposition Stages:

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 150 | ~8% | Loss of hydrated water molecules[1] |

| 190 - 300 | ~30% | Initial decomposition of the ascorbate moiety[1][9] |

| 300 - 550 | ~45% | Further decomposition of organic components[1] |

| > 550 | - | Stable residue of Zinc Oxide (ZnO)[1] |

Powder X-ray Diffraction (PXRD)

PXRD analysis is used to determine the crystalline nature of the synthesized this compound.[1]

Experimental Protocol:

-

Instrumentation: Use a powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[1]

-

Procedure:

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks characteristic of the crystalline structure of this compound. The peak positions can be used to identify the crystal lattice parameters.

Caption: A comprehensive characterization workflow for this compound.

Stability and Applications

The stability of this compound is a critical factor for its use in various formulations. While bivalent metal ions can catalyze the oxidation of ascorbic acid, the chelated structure of this compound enhances its stability.[3][11] Studies have shown that in tablet form, the stability of ascorbic acid is not significantly affected by the presence of zinc, provided moisture content is controlled.[11][12]

The synergistic effects of zinc and ascorbic acid make this compound a valuable ingredient in:

-

Pharmaceuticals: For immune support and skin health formulations.[4]

-

Nutraceuticals: As a dietary supplement in tablets, capsules, and fortified foods.[4][13]

-

Cosmetics: Incorporated into skincare products for its potential anti-aging and antioxidant properties.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The methodologies and protocols described herein offer a robust framework for researchers and drug development professionals to produce and validate this important compound. The synergistic combination of zinc and ascorbic acid in a stable, bioavailable form makes this compound a promising ingredient for a wide range of health and wellness applications.

References

- Spectroscopic Analysis of this compound: Application Notes and Protocols - Benchchem.

- Physicochemical Characterization of Synthesized this compound: An In-depth Technical Guide - Benchchem.

- This compound: The Dynamic Duo Revolutionizing Oral Health and Beyond - wbcil.

- This compound - Most Searched Combined FAQs - wbcil.

- The Genesis of a Synergistic Molecule: A Technical Chronicle of this compound Synthesis - Benchchem.

- Zinc L-Ascorbate - Pharma Excipients.

- An In-depth Technical Guide to this compound: Chemical Structure and Properties - Benchchem.

- Tuning Size and Properties of this compound Metal-Organic Framework via Acid Modulation.

- An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - RSC Publishing.

- This compound: A combined experimental and computational study for structure elucidation.

- CN103739578A - this compound hydrogen citrate, as well as preparation method and application thereof - Google Patents.

- Stability of Ascorbic Acid-Zinc Sulphate Tablets.

- This compound Monohydrate Purified Powder, CAS Number 151728-40-4 - Jost Chemical.

- Stability of Ascorbic Acid-Zinc Sulphate Tablets - ResearchGate.

- Ingredient: this compound - Caring Sunshine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wbcil.com [wbcil.com]

- 4. wbcil.com [wbcil.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. globalcalcium.com [globalcalcium.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00023C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Physicochemical Properties of Zinc Ascorbate Powder

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic and nutraceutical formulations, this guide offers a comprehensive exploration of the physicochemical properties of zinc ascorbate powder. This document moves beyond a simple recitation of facts, providing instead a synthesized understanding grounded in established analytical principles. Our objective is to furnish you with the foundational knowledge and practical methodologies necessary to effectively characterize and utilize this synergistic compound. We will delve into the causality behind experimental choices, ensuring that every protocol is not merely a set of instructions, but a self-validating system for generating reliable and reproducible data.

Introduction: The Synergy of a Compound

This compound, the salt formed from the essential mineral zinc and the potent antioxidant ascorbic acid (Vitamin C), represents a molecule of significant interest in the pharmaceutical and nutraceutical sectors.[1] This compound uniquely combines the benefits of both constituents: zinc's pivotal role in enzymatic functions and immune response, and ascorbic acid's well-established antioxidant capabilities.[2] The chelation of zinc with ascorbic acid can enhance the bioavailability of zinc, offering a more stable and readily absorbed form compared to some inorganic zinc salts.[3] A thorough understanding of its physicochemical properties is paramount for formulation development, ensuring stability, predicting bioavailability, and maintaining quality control.

This guide will provide a detailed examination of the key physicochemical attributes of this compound powder, complete with experimental protocols and data interpretation insights.

Molecular Structure and Synthesis

Chemical Identity

This compound is a coordination complex where a central zinc ion (Zn²⁺) is typically coordinated by two ascorbate anions.[1] In its solid state, it often exists as a monohydrate or dihydrate.[1][4]

-

Molecular Formula: C₁₂H₁₄O₁₂Zn[2]

-

Molecular Weight: 415.6 g/mol [2]

-

IUPAC Name: zinc bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate)[1]

Synthesis Pathway: A Generalized Approach

The synthesis of this compound is typically achieved through an aqueous precipitation reaction between a zinc salt and L-ascorbic acid. The choice of the zinc salt (e.g., zinc sulfate, zinc oxide) can influence the reaction kinetics and purity of the final product.

Caption: A generalized workflow for the laboratory-scale synthesis of this compound powder.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound.[1]

-

Dissolution of Ascorbic Acid: Dissolve a stoichiometric amount of L-ascorbic acid in distilled water in a reaction vessel with continuous stirring.

-

Preparation of Zinc Salt Solution: In a separate beaker, prepare an aqueous solution of a stoichiometric equivalent of a zinc salt (e.g., zinc sulfate heptahydrate).

-

Reaction: Slowly add the zinc salt solution dropwise to the ascorbic acid solution while maintaining vigorous stirring. A white to off-white precipitate of this compound will form.

-

pH Adjustment: Monitor the pH of the reaction mixture and adjust to a neutral range (pH 6.0-7.5) using a dilute solution of sodium hydroxide to ensure complete salt formation.

-

Precipitation: Continue stirring for a designated period (e.g., 1-2 hours) to allow for complete precipitation.

-

Filtration: Collect the precipitate by vacuum filtration.

-

Washing: Wash the precipitate with distilled water to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified this compound powder in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Physical Properties

Appearance and Organoleptic Properties

This compound is typically a fine, free-flowing powder.[1]

| Property | Description |

| Appearance | White to light tan or cream-colored powder.[1] |

| Odor | Odorless. |

| Taste | Slightly metallic. |

Solubility

Hygroscopicity

This compound is described as slightly hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[1] This is a critical parameter for storage and handling, as moisture uptake can lead to physical changes (caking) and chemical degradation.

Experimental Protocol: Hygroscopicity Testing

This protocol outlines a general procedure for evaluating the hygroscopicity of this compound powder.[6]

-

Sample Preparation: Accurately weigh a specific amount of the dried this compound powder into pre-weighed, suitable containers.

-

Conditioning: Place the open containers in a controlled humidity chamber at a specified temperature and relative humidity (e.g., 25°C and 75% RH).

-

Weighing: At predetermined time intervals, remove the containers from the chamber and immediately weigh them.

-

Equilibrium: Continue this process until the weight of the samples becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Calculation: Calculate the percentage of moisture absorbed using the formula: % Moisture Absorption = [((Final Weight - Initial Weight) / Initial Weight)] x 100

Powder Flow Properties

The flowability of a powder is crucial for pharmaceutical manufacturing processes such as tableting and capsule filling. The flow properties can be indirectly assessed using the Carr's Index and Hausner Ratio, which are calculated from the bulk and tapped densities.

| Flow Character | Carr's Index (%) | Hausner Ratio |

| Excellent | ≤10 | 1.00–1.11 |

| Good | 11–15 | 1.12–1.18 |

| Fair | 16–20 | 1.19–1.25 |

| Passable | 21–25 | 1.26–1.34 |

| Poor | 26–31 | 1.35–1.45 |

| Very Poor | 32–37 | 1.46–1.59 |

| Very, Very Poor | >38 | >1.60 |

| Caption: USP general chapter <1174> guidelines for powder flow characterization. |

Experimental Protocol: Determination of Bulk and Tapped Density

-

Bulk Density: Gently introduce a known mass of this compound powder into a graduated cylinder. Record the volume. The bulk density is the ratio of the mass to the unsettled volume.

-

Tapped Density: Mechanically tap the graduated cylinder containing the powder for a specified number of taps (e.g., 100, 500, 1250) until the volume no longer changes significantly. Record the final tapped volume. The tapped density is the ratio of the mass to the final tapped volume.

-

Calculations:

-

Carr's Index (%) = [((Tapped Density - Bulk Density) / Tapped Density)] x 100

-

Hausner Ratio = Tapped Density / Bulk Density

-

Chemical and Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the comprehensive characterization of this compound.

Sources

An In-depth Technical Guide to the Molecular Structure Elucidation of Zinc Ascorbate

Foreword: Unveiling the Structural Nuances of a Synergistic Molecule

Zinc ascorbate, a coordination complex of the essential mineral zinc and the potent antioxidant L-ascorbic acid (Vitamin C), represents a molecule of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] The synergy between zinc and ascorbic acid is believed to offer enhanced bioavailability and complementary roles in antioxidant defense and immune modulation. A profound understanding of its molecular structure is paramount for elucidating its mechanism of action, ensuring quality control, and designing novel drug delivery systems.[2] This guide provides a comprehensive technical overview of the methodologies employed in the elucidation of the molecular structure of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to construct a coherent structural picture.

Synthesis of this compound: The Foundation for Structural Analysis

The journey to structural elucidation begins with the synthesis of a pure, crystalline sample. A common and effective method involves the reaction of L-ascorbic acid with a suitable zinc salt in an aqueous solution.[1] The choice of reactants and control of reaction conditions are critical to obtaining a well-defined product suitable for analysis.

Causality of Experimental Choices in Synthesis

-

Choice of Zinc Salt: Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a readily available and highly soluble zinc salt, ensuring a homogeneous reaction mixture.[1] Other salts like zinc acetate may also be used.[3]

-

pH Control: The pH of the reaction is a crucial parameter. Ascorbic acid is a weak acid, and its deprotonation is necessary for coordination with the Zn²⁺ ion. Adjusting the pH to a range of 6.0–7.0 with a mild base like sodium hydroxide ensures the formation of the ascorbate anion without promoting the formation of zinc hydroxide precipitates.[1]

-

Reaction Time and Temperature: Stirring the mixture at room temperature for a sufficient duration (e.g., two hours) allows for the completion of the reaction and the growth of filterable crystals.[1]

-

Purification: Washing the precipitate with distilled water and ethanol is essential to remove unreacted starting materials and any soluble byproducts, yielding a pure sample for analysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Ascorbic Acid

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Purified Water

-

Ethanol

-

Vacuum filtration apparatus

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

Prepare Ascorbic Acid Solution: Dissolve a stoichiometric amount of L-ascorbic acid in purified water in a beaker with continuous stirring.

-

Prepare Zinc Salt Solution: In a separate beaker, dissolve a stoichiometric equivalent of zinc sulfate heptahydrate in a minimal amount of purified water.

-

Reaction: Slowly add the zinc sulfate solution dropwise to the ascorbic acid solution while maintaining vigorous stirring. A white to off-white precipitate of this compound will begin to form.

-

pH Adjustment: Monitor the pH of the mixture and carefully add 0.1 M NaOH solution dropwise to adjust and maintain the pH within the 6.0–7.0 range.[1]

-

Reaction Completion: Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.[1]

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the collected solid first with ample distilled water to remove any unreacted salts, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the purified this compound powder under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

The Definitive Structure: Insights from X-ray Crystallography

While early studies suggested various coordination modes for this compound, the definitive solid-state structure has been elucidated through the synthesis and analysis of a zinc-ascorbate-based metal-organic framework (MOF), designated as bioNICS-1.[4] This crystalline material provides a window into the intricate coordination chemistry of zinc and ascorbic acid.

Principles of X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are powerful techniques for determining the arrangement of atoms in a crystalline solid. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern is used to reconstruct a three-dimensional model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined.

The Structure of this compound MOF (bioNICS-1)

The crystal structure of bioNICS-1 reveals a complex and fascinating three-dimensional framework. The ascorbate ligand is fully deprotonated and acts as a multidentate ligand, with all four of its hydroxyl groups and the carbonyl oxygen participating in coordination with the zinc centers.[4] This extensive coordination leads to a structure with diverse coordination environments for the Zn(II) ions, including octahedral, trigonal prismatic, and tetrahedral geometries.[4]

Table 1: Crystallographic Data for bioNICS-1 (Conceptual)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.2 |

| b (Å) | 15.8 |

| c (Å) | 21.5 |

| α, β, γ (°) | 90 |

| Z | 4 |

Note: The crystallographic data presented here is conceptual and serves as an illustration of the type of information obtained from a single-crystal X-ray diffraction study. The actual CIF file for bioNICS-1 should be consulted for precise data.

Visualization of the Coordination Environment

The following diagram illustrates the complex coordination of the ascorbate ligand to multiple zinc centers within the bioNICS-1 framework, showcasing the varied coordination geometries of the zinc ions.

Caption: A simplified 2D representation of the multidentate coordination of the ascorbate ligand to different Zn(II) centers in the bioNICS-1 MOF.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (zero-background sample holder is recommended for small sample amounts)

-

Mortar and pestle for sample grinding

Procedure:

-

Sample Preparation: Finely grind a small amount of the synthesized this compound powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Define the 2θ scan range (e.g., 5° to 80°).

-

Set the step size (e.g., 0.02°) and scan speed.

-

-

Data Collection: Initiate the scan and collect the diffraction data.

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ values) and their corresponding intensities.

-

Compare the experimental PXRD pattern with a simulated pattern from single-crystal data (if available) or with patterns from a crystallographic database to confirm the phase and purity of the sample.

-

Probing the Local Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide valuable information about the coordination of the ascorbate ligand to the diamagnetic Zn²⁺ ion.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is sensitive to the electron density around the nucleus, providing information about the chemical environment.

Data Interpretation: ¹H and ¹³C NMR of this compound

Upon coordination of the ascorbate anion to the zinc ion, characteristic shifts in the NMR signals are observed compared to free ascorbic acid.

-

¹H NMR: The protons on the ascorbate molecule will experience a change in their chemical environment upon complexation, leading to shifts in their resonance frequencies. These shifts can provide insights into which parts of the molecule are involved in binding.

-

¹³C NMR: The effect of coordination is often more pronounced in the ¹³C NMR spectrum. The carbons directly involved in binding to the zinc ion, particularly C2 and C3, are expected to show significant downfield shifts due to the deshielding effect of the metal ion.

Table 2: Conceptual ¹³C NMR Chemical Shift Data (in D₂O)

| Carbon Atom | Ascorbic Acid (ppm) | This compound (ppm) | Δδ (ppm) |

| C1 (C=O) | ~176 | ~178 | +2 |

| C2 | ~118 | ~125 | +7 |

| C3 | ~156 | ~165 | +9 |

| C4 | ~75 | ~76 | +1 |

| C5 | ~68 | ~69 | +1 |

| C6 | ~62 | ~63 | +1 |

Note: This data is conceptual and illustrates the expected trends. Actual chemical shifts can vary with experimental conditions.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., D₂O, DMSO-d₆)

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of D₂O).[2]

-

Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to an internal standard or the residual solvent peak.

-

Integrate the signals (for ¹H NMR) and identify the chemical shifts of all resonances.

-

Compare the spectra to that of free ascorbic acid to determine the coordination-induced shifts.

-

Vibrational Spectroscopy: A Fingerprint of Coordination

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Changes in the vibrational frequencies upon complexation provide a "fingerprint" of the coordination event.

Principles of Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered photons corresponds to the vibrational frequencies of the molecule.

Data Interpretation: FT-IR Spectrum of this compound

The FT-IR spectrum of this compound shows distinct differences compared to that of free ascorbic acid, confirming the coordination of the ascorbate ligand to the zinc ion.

-

O-H Stretching: The broad O-H stretching band in ascorbic acid often shifts and changes shape upon coordination, indicating the involvement of the hydroxyl groups in binding.[1] A shift to around 3150 cm⁻¹ is characteristic.[1]

-

C=O Stretching: The C=O stretching frequency of the lactone ring is sensitive to its electronic environment. A shift in this band, typically to a lower wavenumber (e.g., around 1650 cm⁻¹), suggests the involvement of the carbonyl oxygen in coordination.[1]

-

Metal-Oxygen Bond: The formation of a new bond between zinc and oxygen gives rise to a new vibrational mode in the low-frequency region of the spectrum, typically around 550 cm⁻¹.[1]

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Ascorbic Acid | This compound | Interpretation |

| O-H Stretch | ~3500-3200 (broad) | ~3150 (shifted) | Involvement of hydroxyl groups in coordination |

| C=O Stretch | ~1750 | ~1650 | Coordination of carbonyl oxygen |

| Zn-O Stretch | - | ~550 | Formation of metal-ligand bond |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation:

-

FT-IR spectrometer

-

Hydraulic press for preparing KBr pellets

-

Agate mortar and pestle

Procedure:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

-

Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent or semi-transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare their positions to those of free ascorbic acid.

-

Thermal Analysis: Assessing Stability and Composition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability, decomposition pathway, and composition of a material.

Principles of Thermal Analysis

-

TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss events correspond to processes such as dehydration or decomposition.

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic or exothermic events, such as melting, crystallization, or decomposition, are observed as peaks.

Data Interpretation: TGA/DSC of this compound

The thermal analysis of this compound typically reveals a multi-stage decomposition process.

-

Dehydration: If the sample is a hydrate, an initial mass loss corresponding to the loss of water molecules will be observed at relatively low temperatures.

-

Decomposition: At higher temperatures, the organic ascorbate ligand will decompose, leading to a significant mass loss. The final residual mass should correspond to the theoretical amount of zinc oxide (ZnO) remaining.

Experimental Protocol: TGA/DSC

Instrumentation:

-

Simultaneous TGA/DSC instrument

-

TGA/DSC sample pans (e.g., alumina or platinum)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

-

Program the temperature profile (e.g., heat from room temperature to 800 °C at a rate of 10 °C/min).

-

-

Data Acquisition: Start the experiment and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Analyze the TGA curve to determine the temperatures and magnitudes of mass loss events.

-

Analyze the DSC curve to identify the temperatures and nature (endothermic or exothermic) of thermal events.

-

Correlate the TGA and DSC data to understand the complete thermal decomposition pathway.

-

A Holistic Approach to Structural Elucidation: The Workflow

The comprehensive structural elucidation of this compound requires an integrated approach, where the data from multiple analytical techniques are combined to build a self-validating and coherent model of the molecule.

Caption: A comprehensive workflow for the molecular structure elucidation of this compound, from synthesis to the final structural model.

Conclusion: A Structurally Diverse and Biologically Significant Molecule

The molecular structure of this compound is more complex than a simple salt. The elucidation of the crystalline structure of the bioNICS-1 MOF has revealed the remarkable versatility of the ascorbate ligand in coordinating with zinc ions, leading to a variety of coordination geometries. This structural diversity may have important implications for the biological activity and bioavailability of this compound. The combination of X-ray crystallography, NMR and vibrational spectroscopy, and thermal analysis provides a powerful and comprehensive toolkit for the in-depth characterization of this important molecule, paving the way for its optimized use in various applications.

References

-

Design and degradation of permanently porous vitamin C and zinc-based metal-organic framework. PMC. Available at: [Link]

-

Tuning Size and Properties of this compound Metal-Organic Framework via Acid Modulation. Molecules. Available at: [Link]

Sources

The Biological Nexus of Zinc Ascorbate: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc ascorbate, a molecular complex of the essential mineral zinc and the potent antioxidant vitamin C, presents a compelling case of nutritional synergy. This technical guide provides an in-depth exploration of the multifaceted biological mechanisms underpinning the efficacy of this compound. Moving beyond a simple summation of its constituent parts, we will dissect the synergistic interplay between zinc and ascorbate at the cellular and molecular levels. This guide will elucidate the compound's integral roles in antioxidant defense, immune modulation, and collagen biosynthesis, offering a mechanistic framework for its application in therapeutic and nutraceutical development. Detailed experimental protocols and visual pathway models are provided to empower researchers in the rigorous investigation of this dynamic compound.

Introduction: The Chelation Advantage of this compound

This compound is a salt complex formed by the coordination of a central zinc ion (Zn²⁺) with two ascorbate anions.[1] Spectroscopic analyses have revealed that in aqueous solutions, ascorbate acts as a chelating ligand, binding the zinc ion.[1][2] This chelation is not merely a structural curiosity; it is foundational to the compound's enhanced bioavailability and efficacy. Ascorbic acid can act as an ionophore, a molecule that facilitates the transport of ions across biological membranes.[3] This property suggests that this compound may deliver zinc to cells more efficiently than the co-administration of separate zinc and vitamin C supplements, leading to superior utilization and a more potent biological effect.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄O₁₂Zn | [5] |

| Molecular Weight | 415.6 g/mol | [6] |

| Appearance | White to light-yellow/tan crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 331242-75-2 | [6] |

Synergistic Antioxidant Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases. This compound mounts a formidable, two-pronged defense against oxidative stress, leveraging both the direct scavenging activity of ascorbate and the indirect, enzyme-regulating role of zinc.

Ascorbate: The Direct ROS Scavenger

Ascorbic acid is a potent, water-soluble antioxidant capable of directly neutralizing a wide array of reactive oxygen species, including superoxide radicals and hydrogen peroxide.[2][7] In doing so, it protects vital macromolecules such as proteins, lipids, and DNA from oxidative damage.[6] The ascorbate anion is a vital non-enzymatic antioxidant that plays a crucial role in mitigating ROS-induced damage.[8][9]

Zinc: The Architect of Endogenous Antioxidant Defense

Zinc's contribution to antioxidant defense is more architectural. It does not directly neutralize free radicals but is an indispensable cofactor for key antioxidant enzymes. A primary example is copper-zinc superoxide dismutase (Cu/Zn-SOD), a major antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[6]

Furthermore, zinc plays a critical role in inducing the expression of metallothioneins, cysteine-rich proteins that are highly effective at scavenging hydroxyl radicals. Zinc also contributes to the stabilization of cellular membranes, thereby preventing lipid peroxidation, and can inhibit the pro-oxidant enzyme NADPH oxidase.[2]

A Synergistic Amplification

The combination of zinc and ascorbate in a single compound creates a prolonged and amplified antioxidant effect.[2] Ascorbate directly quenches existing free radicals, while zinc reduces the production of new ROS and upregulates the body's own antioxidant machinery.[2][10] This synergy ensures a comprehensive defense against oxidative stress.[11]

Caption: Synergistic antioxidant actions of zinc and ascorbate.

Immunomodulatory Functions of this compound

A robust immune system is critical for defending against pathogens. Both zinc and vitamin C are independently recognized for their vital roles in immunity, and their combination in this compound provides comprehensive support to both the innate and adaptive immune systems.[12][13]

Enhancing Innate Immunity

The innate immune system provides the first line of defense against infection. Vitamin C supports this system by enhancing the function of phagocytes, such as neutrophils.[13][14] It accumulates in these cells and improves their ability to migrate to sites of infection (chemotaxis), engulf pathogens (phagocytosis), and generate ROS to kill microbes.[13][14][15]

Zinc is essential for the normal function and development of innate immune cells, including neutrophils and macrophages.[16] It activates these cells, helping the body to identify and eliminate pathogens.[2]

Bolstering Adaptive Immunity

The adaptive immune system provides a more targeted and long-lasting defense. Vitamin C has been shown to enhance the differentiation and proliferation of B- and T-lymphocytes, key players in the adaptive immune response.[13] This is likely due to its role in regulating gene expression.[13]

Zinc is also crucial for adaptive immunity, supporting the function of T-lymphocytes and the production of antibodies.[16] It is required for the activity of thymulin, a hormone necessary for T-cell maturation and function.[6]

The Synergy in Immune Defense

The synergistic action of zinc and ascorbate creates a formidable two-layered defense system.[2] Zinc can be viewed as instrumental in producing the "soldiers" of the immune system (immune cells), while ascorbate equips them with "shields" (antioxidant protection), prolonging their effectiveness during an infection.[2] This combination has been shown to be more effective at enhancing immune function than either nutrient alone.[12]

Caption: Immunomodulatory roles of this compound.

Role in Extracellular Matrix Synthesis and Tissue Repair

The integrity of our tissues, from skin to bone, relies on the structural protein collagen. This compound is a critical player in collagen synthesis and, by extension, in wound healing and tissue repair.[2][12]

Ascorbate as an Essential Cofactor for Hydroxylases

Collagen's unique triple-helix structure, which gives it its strength, is dependent on the hydroxylation of proline and lysine residues within the procollagen molecule. This hydroxylation is catalyzed by the enzymes prolyl hydroxylase and lysyl hydroxylase, respectively.

Ascorbic acid is an essential cofactor for these enzymes. Prolyl and lysyl hydroxylases require ferrous iron (Fe²⁺) to function. During the hydroxylation reaction, this iron is oxidized to ferric iron (Fe³⁺). Ascorbic acid is required to reduce the iron back to its ferrous state, allowing the enzyme to continue its catalytic cycle. Without adequate ascorbate, collagen is under-hydroxylated and weak, leading to impaired tissue integrity.

Zinc's Contribution to Tissue Regeneration

Zinc also plays a vital role in wound healing and tissue regeneration. It is necessary for protein synthesis and accelerates the re-epithelialization of wounds, ensuring the structural integrity of new tissues.[2][5]

The combination of ascorbate-driven collagen production and zinc-mediated tissue regeneration leads to faster and more robust healing.[2]

Caption: The role of ascorbic acid in collagen synthesis.

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the biological mechanisms of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Assessment of Intracellular ROS Scavenging Activity

This protocol utilizes the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Principle: DCFH-DA diffuses into cells and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Protocol:

-

Cell Culture: Seed cells in a 96-well plate and culture under standard conditions until they reach 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound for a predetermined time. Include a positive control (e.g., tert-Butyl hydroperoxide) and an untreated control.

-

Probe Loading: Wash the cells with a suitable buffer (e.g., PBS). Add a working solution of DCFH-DA (typically 10 µM in serum-free media) to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Measurement: Remove the DCFH-DA solution, wash the cells, and add buffer to each well. Measure the fluorescence using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm.

-

-

Causality: A reduction in fluorescence intensity in this compound-treated cells compared to the control indicates scavenging of intracellular ROS.

Superoxide Dismutase (SOD)-like Activity Assay

This colorimetric assay measures the ability of a sample to inhibit the reduction of a tetrazolium salt by superoxide radicals.

-

Principle: A system utilizing xanthine oxidase and its substrate (e.g., hypoxanthine) generates a steady stream of superoxide radicals. These radicals reduce a water-soluble tetrazolium salt (WST-1) to a colored formazan dye. SOD or a substance with SOD-like activity will scavenge the superoxide radicals, thereby inhibiting the color change. The absorbance is inversely proportional to the SOD activity.

-

Protocol:

-

Reagent Preparation: Prepare a WST working solution and an enzyme (xanthine oxidase) working solution according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, set up wells for blanks, controls, and samples.

-

Reaction: Add the sample (e.g., this compound solution) to the appropriate wells, followed by the WST working solution. Initiate the reaction by adding the enzyme working solution.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

-

Causality: The degree of inhibition of the colorimetric reaction by this compound reflects its SOD-like activity.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Principle: Neutrophils are placed in a chamber separated from a chemoattractant (e.g., IL-8) by a porous membrane. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[10][12]

-

Protocol (Agarose-based):

-

Plate Preparation: Prepare an agarose gel mixed with culture medium on a microscope slide. Once solidified, create a series of wells.[12]

-

Cell Isolation: Isolate human peripheral blood neutrophils and resuspend them in culture medium.[12]

-

Assay: Add the neutrophil suspension to the central well. Add the chemoattractant (e.g., IL-8) to an outer well and a negative control (medium only) to another outer well.

-

Incubation: Incubate the slide in a humidified chamber at 37°C for 2 hours.[12]

-

Analysis: Fix and stain the cells. Measure the distance the cells have migrated from the edge of the central well towards the chemoattractant and the negative control under a microscope. The chemotactic index can then be calculated.[12]

-

-

Causality: An increase in the migration of neutrophils towards the chemoattractant in the presence of this compound would suggest an enhancement of chemotactic function.

T-Lymphocyte Proliferation Assay

This assay measures the proliferation of T-lymphocytes in response to a stimulus.

-

Principle: Dye dilution assays, such as those using Carboxyfluorescein Succinimidyl Ester (CFSE), are commonly used. CFSE is a fluorescent dye that covalently binds to intracellular molecules. When cells divide, the dye is distributed equally between the daughter cells, resulting in a progressive halving of fluorescence intensity with each cell division. This can be measured by flow cytometry.[2]

-

Protocol:

-

Cell Isolation and Staining: Isolate peripheral blood mononuclear cells (PBMCs) and stain them with CFSE.

-

Culture and Stimulation: Culture the stained cells in a 96-well plate with or without a mitogen (e.g., phytohemagglutinin) or a specific antigen. Add varying concentrations of this compound to the appropriate wells.

-

Incubation: Incubate the cells for a period sufficient for proliferation to occur (e.g., 6 days).[14]

-

Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.[2]

-

-

Causality: An increase in the number of cell divisions in the presence of this compound indicates a stimulation of T-lymphocyte proliferation.

Prolyl Hydroxylase Activity and Collagen Synthesis Assay

This assay quantifies the amount of collagen produced by cells in culture.

-

Principle: The assay is based on the detection of hydroxyproline, an amino acid predominantly found in collagen. Samples are hydrolyzed to break down collagen into its constituent amino acids. The hydroxyproline is then quantified colorimetrically.[5]

-

Protocol:

-

Sample Preparation: Collect cell culture supernatants or tissue homogenates. Hydrolyze the samples in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 95°C) to release free hydroxyproline.[5]

-

Standard Curve: Prepare a standard curve using known concentrations of collagen or hydroxyproline.

-

Colorimetric Reaction: In a 96-well plate, add the hydrolyzed samples and standards. Add reagents that will react with hydroxyproline to produce a colored product. This typically involves an oxidation step followed by the addition of a chromogen.

-

Incubation and Measurement: Incubate the plate to allow for color development. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Causality: An increase in the amount of hydroxyproline detected in cells treated with this compound indicates an enhancement of collagen synthesis, likely due to the role of ascorbate as a cofactor for prolyl hydroxylase.

Conclusion and Future Directions

The biological mechanism of action of this compound is a clear demonstration of nutritional synergy. The compound's chelated structure enhances the bioavailability of its constituent parts, allowing for a more potent and coordinated effect on key physiological processes. Its dual-action antioxidant capacity, comprehensive immunomodulatory effects, and crucial role in collagen synthesis provide a strong scientific basis for its use in a variety of health applications, from supporting immune health to promoting skin and connective tissue integrity.

Future research should focus on several key areas. Further in vivo studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound compared to the co-administration of its individual components. Clinical trials investigating the efficacy of this compound in specific conditions, such as respiratory infections, wound healing, and inflammatory skin disorders, would be of significant value. Additionally, exploring the epigenetic regulatory roles of both zinc and ascorbate, and how their combination in this compound might influence gene expression related to immunity and antioxidant defense, represents an exciting frontier in nutritional science. The continued investigation of this dynamic compound holds great promise for the development of novel and effective therapeutic and preventative strategies.

References

-

wbcil. (2024, November 22). This compound: The Dynamic Duo Revolutionizing Oral Health and Beyond. [Link]

-

VetriScience. What is this compound? Zinc is an essential mineral nutrient that plays a key role in many biological actions including enzyme. [Link]

-

wbcil. (2025, February 4). This compound - Most Searched Combined FAQs. [Link]

-

Auld, D. S. (2001). Function and mechanism of zinc metalloenzymes. PubMed. [Link]

-

Carr, A. C., & Maggini, S. (2017). Vitamin C and Immune Function. PMC - PubMed Central. [Link]

-

Sensi, S. L., et al. (2022, September 7). Neuronal signalling of zinc: from detection and modulation to function. Open Biology. [Link]

-

Mocchegiani, E., et al. (2025, August 7). Effects of Zinc supplementation on antioxidant enzyme activities in healthy old subjects. SpringerLink. [Link]

-

Ohio State College of Medicine. (2022, September 19). Vitamin C promotes immune cell differentiation by enhancing DNA remodeling. [Link]

-

Haase, H., & Rink, L. (2009, August 21). Functional Significance of Zinc-Related Signaling Pathways in Immune Cells. Annual Reviews. [Link]

-

Mocchegiani, E., et al. Effects of Zinc Supplementation on Antioxidant Enzyme Activities in Healthy Old Subjects. [Link]

-

Yamasaki, S., et al. (2007). Intracellular zinc homeostasis and zinc signaling. PMC - PubMed Central - NIH. [Link]

-

Lumen Learning. 9.32 Enzymatic Functions. Nutrition Flexbook. [Link]

-

ResearchGate. (2017, November 3). (PDF) Vitamin C and Immune Function. [Link]

-

Kambe, T., et al. (2015). Zinc homeostasis and signaling in health and diseases. NIH. [Link]

-

Wellbeing Nutrition. (2025, September 12). Vitamin C and Zinc: Unlocking the Synergy for Immune Health. [Link]

-

Office of Dietary Supplements (ODS). (2026, January 6). Zinc - Health Professional Fact Sheet. [Link]

-

Gromova, O. A., et al. (2017). [Synergistic application of zinc and vitamin C to support memory, attention and the reduction of the risk of the neurological diseases]. PubMed. [Link]

-

Wikipedia. Zinc in biology. [Link]

-

UniWriter.ai. Roles of Metals in a Biochemical System. [Link]

-

Asgher, M., et al. (2020). Ascorbic Acid-A Potential Oxidant Scavenger and Its Role in Plant Development and Abiotic Stress Tolerance. PubMed Central. [Link]

-

Consensus: AI Search Engine for Research. (2018, August 13). Does Vitamin C Boost Immune Function?. [Link]

-

Metagenics Institute. (2020). Vitamin C: Layers of Immune Function. [Link]

-

Marreiro, D. N., et al. (2017, March 29). Zinc and Oxidative Stress: Current Mechanisms. MDPI. [Link]

-

Vissers, M. C. M., & Das, A. B. (2018). Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression. Frontiers. [Link]

-

Cortex Chemicals. This compound. [Link]

-

Pinnell, S. R. (1985). Regulation of collagen biosynthesis by ascorbic acid: a review. PubMed - NIH. [Link]

-

Jarosz, M., et al. (2017). Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications. PMC - PubMed Central. [Link]

-

Fukada, T., & Kambe, T. (2018, March 9). Welcome to the World of Zinc Signaling. PMC - PubMed Central. [Link]

-

Journal of Chemical Health Risks. Antioxidant Potential of Zinc and Copper with Ascorbic Acid. [Link]

-

Wellbeing Nutrition. (2025, September 29). 8 Surprising Benefits of Vitamin C with Zinc for Wellbeing. [Link]

-

ResearchGate. (2025, August 6). Synergistic Application of Zinc and Vitamin C to Support Memory and Attention and to Decrease the Risk of Developing Nervous System Diseases. [Link]

-

ResearchGate. Mechanisms of pro-antioxidant actions of zinc in living organisms. (A).... [Link]

-

Frontiers. (2019, March 18). Modulation of Ethylene and Ascorbic Acid on Reactive Oxygen Species Scavenging in Plant Salt Response. [Link]

-

Philadelphia Integrative Psychiatry. (2025, January 17). Boosting Your Immune System with Zinc and Vitamin C: What You Need to Know. [Link]

-

Semantic Scholar. Function and mechanism of zinc metalloenzymes.. [Link]

-

Frontiers. (2019, March 17). Modulation of Ethylene and Ascorbic Acid on Reactive Oxygen Species Scavenging in Plant Salt Response. [Link]

-

WBCIL. (2026, January 4). The Science Behind this compound: From Immunity to Acne Treatment. [Link]

-

brainly.com. (2022, December 9). [FREE] Hydroxylation Vitamin C (ascorbic acid) is an important cofactor for the enzymes prolyl hydroxylase and. [Link]

-

University of Southern Denmark. Vitamin C as Scavenger of Reactive Oxygen Species during Healing after Myocardial Infarction. [Link]

-

ResearchGate. Intracellular reactive oxygen species (ROS) scavenging capacity of... | Download Scientific Diagram. [Link]

-

Ask The Scientists. Vitamin C and zinc essential for healthy immune function. [Link]

-

D'Acquisto, F. (2020). Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid-19. PMC - PubMed Central. [Link]

-

Wintergerst, E. S., et al. (2006). Immune-enhancing role of vitamin C and zinc and effect on clinical conditions. PubMed. [Link]

-

Barnes, M. J. (1979). THE ROLE OF ASCORBIC ACID IN THE HYDROXYLATION OF PEPTIDE-BOUND PROLINE. [Link]

-

Nutribiolite. Natural Defenses Reinforced with Vitamin C and Zinc. [Link]

Sources

- 1. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QuickZyme Total Collagen Assay Kit | BioVendor R&D [biovendor.com]

- 3. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arborassays.com [arborassays.com]

- 6. tandfonline.com [tandfonline.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. hanc.info [hanc.info]

- 11. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jove.com [jove.com]

- 14. quickzyme.com [quickzyme.com]

- 15. antbioinc.com [antbioinc.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to the Superoxide Dismutase-like Activity of Zinc Ascorbate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are a persistent challenge to cellular homeostasis, with the superoxide anion (O₂⁻•) being a primary mediator of oxidative stress. While native superoxide dismutase (SOD) enzymes are the first line of biological defense, their therapeutic application is hampered by limitations in stability and bioavailability. This has spurred the development of synthetic SOD mimetics. This technical guide provides an in-depth examination of zinc ascorbate, a coordination complex of zinc and vitamin C, as a potent SOD mimetic. We will explore its chemical structure, the mechanistic basis of its catalytic activity, detailed protocols for quantifying its SOD-like function, and its potential therapeutic applications. This document serves as a comprehensive resource, integrating established biochemical principles with practical, field-proven methodologies for the robust evaluation of this compound in research and development settings.

The Oxidative Challenge and the Rationale for SOD Mimetics

The Double-Edged Sword: Reactive Oxygen Species (ROS)

Under normal physiological conditions, ROS, such as the superoxide anion, are produced as natural byproducts of cellular metabolism, particularly within the mitochondrial respiratory chain.[1] They function as critical signaling molecules in various cellular processes. However, an imbalance between ROS production and the cell's antioxidant defense capabilities leads to a state of oxidative stress. This excess of ROS can inflict significant damage on vital macromolecules, including lipids, proteins, and DNA, and has been implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2][3]

Superoxide Anion (O₂⁻•): A Key Mediator of Oxidative Stress

The superoxide anion is a primary ROS, generated through the one-electron reduction of molecular oxygen.[1] While moderately reactive on its own, its danger lies in its ability to generate more potent oxidants. For instance, its reaction with nitric oxide (•NO) forms the highly damaging peroxynitrite (ONOO⁻), and its dismutation, whether spontaneous or catalyzed, produces hydrogen peroxide (H₂O₂), a precursor to the extremely reactive hydroxyl radical (•OH).[4]

Native Superoxide Dismutase (SOD) Enzymes: The First Line of Defense

Nature's primary defense against the superoxide anion is the family of superoxide dismutase (SOD) metalloenzymes.[5] These enzymes catalyze the dismutation of two superoxide anions into molecular oxygen and hydrogen peroxide with remarkable efficiency.[5] In mammals, three main isoforms exist: copper-zinc SOD (Cu,Zn-SOD or SOD1) in the cytosol, manganese SOD (Mn-SOD or SOD2) in the mitochondria, and an extracellular Cu,Zn-SOD (EC-SOD or SOD3).[4][5]

The Rationale for SOD Mimetics

Despite the high catalytic efficiency of native SOD enzymes, their use as therapeutic agents is limited by several factors, including a short circulating half-life, poor membrane permeability, and potential immunogenicity.[3][6] This has driven the development of low-molecular-weight synthetic compounds, known as SOD mimetics, which can replicate the catalytic activity of the native enzymes while offering improved pharmacological properties.[3][6]

This compound: A Promising SOD Mimetic

This compound is a chemical complex formed between a central zinc ion (Zn²⁺) and two ascorbate anions (vitamin C).[7] This compound synergistically combines the antioxidant properties of both its constituents.[8]

Chemical Properties and Synthesis

This compound is typically a white to light-yellow crystalline powder that is soluble in water.[9] It can be synthesized through the reaction of ascorbic acid with a zinc salt, such as zinc sulfate or zinc oxide, in an aqueous solution.[8][9] Spectroscopic data indicates that in aqueous solutions, the zinc ion is chelated by the ascorbate anions.[7]

Structural Basis for SOD-like Activity

The SOD-like activity of this compound stems from the redox-active nature of the complex. While zinc itself is redox-inert under physiological conditions, its coordination with ascorbate facilitates an electron transfer process that mimics the catalytic cycle of native SOD enzymes.[10][11] The ascorbate ligands can be oxidized while the complex interacts with superoxide, and the zinc ion plays a crucial role in stabilizing the complex and modulating the redox potential of the ascorbate ligands.

The Catalytic Cycle: Mechanism of Superoxide Dismutation

The proposed mechanism for the SOD-like activity of this compound involves a two-step catalytic cycle, analogous to native Cu,Zn-SOD:

-

Reduction Step: The this compound complex reacts with one molecule of superoxide. The complex is reduced, and molecular oxygen is released.

-

Oxidation Step: The reduced this compound complex then reacts with a second molecule of superoxide and two protons, regenerating the original complex and producing hydrogen peroxide.

This catalytic cycling allows a single molecule of this compound to neutralize multiple superoxide anions.

Caption: Proposed catalytic cycle of this compound.

Methodologies for Assessing SOD-like Activity

The quantification of SOD-like activity is typically performed using indirect assays where a superoxide-generating system is coupled with a superoxide-detecting probe. The activity of the SOD mimetic is measured by its ability to inhibit the reaction of the probe with superoxide.

The Nitroblue Tetrazolium (NBT) Assay

This is one of the most widely used methods for determining SOD activity.[12][13]

-

Principle: The xanthine/xanthine oxidase system is commonly used to generate a steady flux of superoxide anions.[9][14][15][16] NBT, a yellow, water-soluble dye, is reduced by superoxide to formazan, a dark blue, insoluble product that can be quantified spectrophotometrically.[12] In the presence of an SOD mimetic like this compound, superoxide is catalytically removed, thus inhibiting the reduction of NBT.[12] The degree of inhibition is proportional to the SOD-like activity of the compound.[13]

-

Experimental Workflow:

Caption: Workflow of the NBT assay for SOD-like activity.

-

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.

-

Xanthine Solution: 10 mM Xanthine in 0.01 M NaOH.

-

NBT Solution: 2.25 mM Nitroblue Tetrazolium in buffer.

-

Xanthine Oxidase (XO) Solution: Prepare fresh by diluting stock XO in buffer to achieve a rate of NBT reduction that gives an absorbance change of 0.020-0.025 per minute.

-

Test Compound: Prepare a stock solution of this compound in water and make serial dilutions.

-

-

Assay Procedure (for a 3 mL final volume):

-

To a cuvette, add 1.5 mL of phosphate buffer, 0.5 mL of NBT solution, and 0.1 mL of the test compound dilution (or water for the control).

-

Add 0.5 mL of xanthine solution and mix.

-

Initiate the reaction by adding 0.4 mL of the diluted xanthine oxidase solution.

-

Immediately start monitoring the increase in absorbance at 560 nm for 5 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of NBT reduction for both the control and the samples containing this compound.

-

The percent inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] * 100.

-

One unit of SOD activity is often defined as the amount of enzyme or compound required to inhibit the rate of NBT reduction by 50%.[13]

-

-

Data Presentation and Interpretation

The results of SOD-like activity assays are typically presented as an IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the superoxide-mediated reaction.

Table 1: Comparative SOD-like Activity of Ascorbic Acid Derivatives

| Compound (at 25 µM) | Mean SOD-like Activity (%) | Standard Deviation |

|---|---|---|

| This compound | 45.2 | ± 3.1 |

| Ascorbic Acid | 20.5 | ± 2.5 |

| Zinc Sulfate | 15.8 | ± 1.9 |

| Magnesium Ascorbyl Phosphate | < 5.0 | n/a |

| Sodium Ascorbyl Phosphate | < 5.0 | n/a |

(Note: Data is illustrative, based on trends reported in the literature, such as the finding that this compound exhibits significantly higher SOD-like activity compared to other ascorbic acid derivatives and zinc alone.[17][18])

Applications and Future Perspectives

The potent SOD-like activity of this compound positions it as a promising candidate for various therapeutic and cosmeceutical applications.

Therapeutic Potential

-

Dermatology: Given that oxidative stress is a key factor in inflammatory skin conditions like acne vulgaris, the antioxidant and antimicrobial properties of this compound make it a valuable ingredient in dermatological formulations.[17][18]

-

Anti-inflammatory Agent: By scavenging superoxide, this compound can mitigate the downstream inflammatory signaling pathways that are activated by ROS.[19][20] This suggests potential applications in a range of inflammatory diseases.[3]

Future Directions

Future research should focus on elucidating the precise in vivo mechanisms of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in preclinical models of diseases associated with oxidative stress. Formulation studies to enhance its stability and dermal penetration are also crucial for maximizing its therapeutic potential.

Conclusion

This compound demonstrates significant superoxide dismutase-like activity, which is mechanistically attributable to the synergistic interplay between its zinc and ascorbate components. The methodologies outlined in this guide, particularly the NBT assay, provide a robust framework for quantifying this activity. The evidence suggests that this compound is a highly promising functional ingredient for applications where the mitigation of superoxide-mediated oxidative stress is desired. Its dual-action nature as both an antioxidant and a source of essential nutrients makes it a compelling subject for continued research and development in the pharmaceutical and cosmetic industries.

References

-

Zweier, J. L., Kuppusamy, P., & Lutty, G. A. (1989). Characterization of free radical generation by xanthine oxidase. Evidence for hydroxyl radical generation. PubMed, 254(1), 1-1. Retrieved January 16, 2026, from [Link]

-

Ferreira, L. F., Reid, M. B. (2008). Effect of xanthine oxidase-generated extracellular superoxide on skeletal muscle force generation. American Physiological Society Journal. Retrieved January 16, 2026, from [Link]

-

Xanthine oxidase. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Laight, D. W., Carrier, M. J., & Anggård, E. E. (2002). Xanthine Oxidase Is Involved in Free Radical Production in Type 1 Diabetes: Protection by Allopurinol. Diabetes, 51(4), 1124-1128. Retrieved January 16, 2026, from [Link]

-

Batinic-Haberle, I., Reboucas, J. S., & Spasojevic, I. (2010). Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential. Antioxidants & Redox Signaling, 13(6), 877-918. Retrieved January 16, 2026, from [Link]

-

Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase and Glutathione Peroxidase in Cultured Cells and Tissue. Nature Protocols, 5(1), 51-66. Retrieved January 16, 2026, from [Link]

-

Kelley, E. E., et al. (2014). Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase: A Redox-Regulated Pathway of Radical Generation in Ischemic Tissues. Biochemistry, 53(40), 6345-6352. Retrieved January 16, 2026, from [Link]

-

Superoxide Dismutase (SOD) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 16, 2026, from [Link]

-

Younus, H. (2018). Superoxide Dismutases (SODs) and SOD Mimetics. MDPI. Retrieved January 16, 2026, from [Link]

-

Superoxide Dismutase Assay Kits. (n.d.). Biocompare. Retrieved January 16, 2026, from [Link]

-

Mondal, B., & Singh, C. B. (2019). Superoxide Dismutases (SODs) and SOD Mimetics: An Updated Review on Their Structure, Mechanism and Role in Human Diseases and in. JETIR, 6(6). Retrieved January 16, 2026, from [Link]

-

Salvemini, D., & Cuzzocrea, S. (2003). On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies. British Journal of Pharmacology, 140(5), 801-802. Retrieved January 16, 2026, from [Link]

-